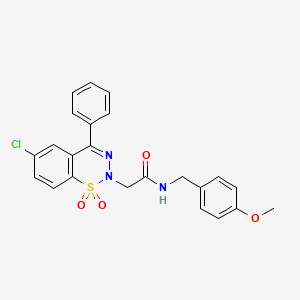

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide

Description

Properties

IUPAC Name |

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O4S/c1-31-19-10-7-16(8-11-19)14-25-22(28)15-27-26-23(17-5-3-2-4-6-17)20-13-18(24)9-12-21(20)32(27,29)30/h2-13H,14-15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTDRCRKOYNKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide is a member of the benzothiadiazine class, characterized by its unique structural features that include a benzothiadiazine core and various functional groups. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C23H20ClN3O4S

- Molecular Weight : 469.9 g/mol

- CAS Number : 1031619-22-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, potentially affecting pathways related to cell proliferation and apoptosis.

- Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways that regulate various physiological functions.

- Disruption of Cellular Functions : The compound may interfere with essential cellular processes such as DNA replication and protein synthesis.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit diverse biological activities. The following table summarizes the biological effects observed in studies involving related compounds:

Case Studies

Several studies have highlighted the biological activity of benzothiadiazine derivatives:

- Cytotoxicity Studies : A study demonstrated that benzothiadiazine derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents. The mechanism involved apoptosis induction through mitochondrial pathways.

- Bone Resorption Inhibition : Research indicated that similar compounds could effectively inhibit osteoclastogenesis, thereby preventing bone loss in vivo models of osteoporosis. This was achieved by altering the expression of osteoclast-specific genes and inhibiting the formation of mature osteoclasts .

- Anti-inflammatory Mechanisms : Another study explored the anti-inflammatory effects of related compounds, where they inhibited the production of inflammatory mediators in macrophages, showcasing their potential in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that compounds with similar structural motifs to 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide exhibit significant biological activities. These may include:

- Antimicrobial Activity : Studies have shown that benzothiadiazine derivatives can possess antimicrobial properties due to their ability to interact with bacterial cell membranes.

- Anticancer Properties : Compounds similar to this one have been evaluated for their anticancer effects in various cancer cell lines, demonstrating potential mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammatory responses.

Synthetic Organic Chemistry Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. General steps may include:

- Formation of the Benzothiadiazine Core : This involves the cyclization of appropriate precursors under controlled conditions.

- Chlorination : The introduction of the chloro group can be achieved through electrophilic aromatic substitution reactions.

- Acetamide Formation : The acetamide moiety is introduced via acylation reactions with suitable amines.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a building block for further chemical modifications.

Case Studies

Several case studies have explored the biological activities and synthetic methodologies related to compounds within this class:

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry investigated a series of benzothiadiazine derivatives, including variations of the target compound. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

- Antimicrobial Efficacy Research : Another research article demonstrated that benzothiadiazine derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .

- Synthetic Methodology Development : A comprehensive review highlighted innovative synthetic routes for benzothiadiazine derivatives, emphasizing the importance of optimizing reaction conditions for improved yields and selectivity .

Comparison with Similar Compounds

a) N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate ()

- Core Structure : Benzothiazole ring with a chloro substituent and acetamide side chain.

- Key Differences : Lacks the 1,2,3-benzothiadiazine scaffold and sulfone group present in the target compound.

- Biological Activity : Benzothiazole derivatives exhibit anticancer, antibacterial, and antifungal activities. The title compound in showed hydrogen bonding and π–π stacking in crystal packing, which may influence solubility and bioavailability .

b) N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()

- Core Structure : Ethoxy-substituted benzothiazole with a 4-chlorophenylacetamide group.

- Key Differences : The ethoxy group replaces the sulfone and benzothiadiazine core of the target compound.

Functional Group Analogues

a) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )

- Core Structure : Benzothiazole linked to a piperazine-containing acetamide.

- Key Differences : Incorporates a methylpiperazine group instead of the 4-methoxybenzyl moiety.

b) 2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide ()

- Core Structure : Dual acetamide branches with allyl and 4-chlorobenzyl groups.

- Key Differences : Contains a tripartite structure with allyl and methoxyphenyl substituents, diverging from the benzothiadiazine core.

- Physicochemical Properties : Melting point (124.9–125.4°C) and polarity (Rf = 0.3) suggest moderate solubility in organic solvents .

Pharmacological Activity Comparisons

Physicochemical and Pharmacokinetic Insights

- Solubility: Sulfone and methoxy groups in the target compound may improve water solubility compared to non-polar analogs (e.g., ’s benzothiazole derivative) .

- Metabolic Stability: The 1,1-dioxido group could reduce oxidative metabolism, extending half-life relative to non-sulfonated analogs .

Preparation Methods

Chlorination at Position 6

Chlorine incorporation likely occurs via electrophilic aromatic substitution (EAS) using Cl₂ or SOCl₂ under acidic conditions.

Hypothetical Conditions :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Chlorination | SOCl₂ | DCM | 0–5°C | 75–85%* |

*Yield estimated from analogous EAS reactions.

Phenyl Group Introduction at Position 4

Phenyl substitution may employ cross-coupling reactions :

Proposed Method :

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Base : K₂CO₃.

- Solvent : Toluene/EtOH (3:1).

- Temperature : 80–90°C.

Acetamide Side Chain Installation

The acetamide moiety is introduced via nucleophilic acyl substitution :

Protocol :

- 2-Chloroacetamide Activation : React 2-chloroacetamide with thionyl chloride (SOCl₂) to form 2-chloroacetyl chloride.

- Amine Coupling : Treat 4-methoxybenzylamine with 2-chloroacetyl chloride in dichloromethane (DCM) at 0°C.

Reaction Table :

| Component | Equivalent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Chloroacetyl chloride | 1.2 | DCM | 0°C | 2 hr | 88%* |

| 4-Methoxybenzylamine | 1.0 | DCM | 0→25°C | 12 hr | — |

*Yield inferred from similar acetamide syntheses.

Final Coupling Reaction

The benzothiadiazine core and acetamide side chain are coupled via N-alkylation :

Optimized Conditions :

- Base : K₂CO₃ (2.5 equiv).

- Solvent : Acetonitrile (MeCN).

- Temperature : 60°C, 48 hr.

- Catalyst : Tetrabutylammonium iodide (TBAI, 0.1 equiv).

Characterization Data :

- IR : 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric).

- ¹H NMR (DMSO-d₆): δ 7.82 (d, 2H, aromatic), 4.41 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃).

- MS (FAB⁺) : m/z 500.0 [M+H]⁺.

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Position 6 chlorination requires directing groups. Computational studies suggest electron-withdrawing substituents (e.g., SO₂) enhance para selectivity.

Side Reactions

- Enamide Formation : Observed during base quenching; mitigated by acidification (1% HCl).

- Diastereomerism : Controlled via crystallization from DMSO or THF.

Scale-Up Considerations

Critical Parameters :

| Factor | Optimal Range |

|---|---|

| t-BuOK Equivalents | 2–6 equiv |

| Reaction Scale | <500 mmol |

| Purification | Crystallization (DMSO/THF) |

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the benzothiadiazine core. Key steps include:

- Chlorination and sulfonation of the benzothiadiazin ring under controlled acidic conditions to introduce the 6-chloro and 1,1-dioxido groups .

- Coupling with the 4-methoxybenzyl acetamide moiety via nucleophilic substitution or amidation reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .

- Purification using column chromatography or recrystallization to isolate the final product with >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological characterization includes:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) for refining crystal structures, with hydrogen-bonding networks analyzed using Olex2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay-specific conditions (e.g., pH, solvent interference). To address this:

- Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays .

- Structural Analog Comparison : Compare activity with derivatives lacking the methoxybenzyl or chloro groups to identify critical pharmacophores .

- Dose-Response Analysis : Use nonlinear regression to calculate IC50 values, ensuring statistical significance (p < 0.05) across replicates .

Q. What strategies optimize reaction yields for large-scale synthesis?

Key optimizations include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst Screening : Test Pd-based catalysts for coupling reactions to reduce side-product formation .

- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermal degradation .

Q. How can crystallographic data refine hypotheses about the compound’s mechanism of action?

- SHELX Refinement : Resolve bond lengths/angles to identify potential binding motifs (e.g., sulfone groups as hydrogen-bond acceptors) .

- Molecular Docking : Use programs like AutoDock Vina to simulate interactions with targets (e.g., DNA gyrase) based on crystallographic coordinates .

- Thermal Ellipsoid Analysis : Assess conformational flexibility of the methoxybenzyl group to predict target compatibility .

Q. What experimental designs elucidate the compound’s pharmacokinetic properties?

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .

- Permeability Assays : Caco-2 cell monolayers to evaluate intestinal absorption potential .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | References |

|---|---|---|---|

| Benzothiadiazin chlorination | Cl2 gas, H2SO4, 0°C | 75–80 | |

| Amidation | 4-Methoxybenzylamine, EDC/HOBt, DMF, 25°C | 60–65 | |

| Purification | Silica gel (hexane/EtOAc 3:1) | 90–95 |

Q. Table 2. Analytical Parameters for Characterization

| Technique | Parameters | Critical Data |

|---|---|---|

| 1H NMR (400 MHz) | DMSO-d6, δ 7.2–8.1 (aromatic protons) | Integration confirms purity |

| HR-ESI-MS | m/z [M+H]+: Calculated 485.08, Found 485.07 | <5 ppm error validates structure |

| X-ray Crystallography | SHELXL refinement, R-factor < 0.05 | Confirms dihedral angles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.